1,1,1-Trifluoro-3-[(morpholin-4-yl)amino]propan-2-ol
Description
1,1,1-Trifluoro-3-[(morpholin-4-yl)amino]propan-2-ol (molecular formula: C₇H₁₂F₃N₂O₂) is a fluorinated secondary alcohol featuring a morpholine-substituted amino group. Key properties include:
- Molecular weight: 228.18 g/mol (calculated).
Properties
IUPAC Name |
1,1,1-trifluoro-3-(morpholin-4-ylamino)propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F3N2O2/c8-7(9,10)6(13)5-11-12-1-3-14-4-2-12/h6,11,13H,1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIYOFNBLUJUWLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1NCC(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501233790 | |
| Record name | 1,1,1-Trifluoro-3-(4-morpholinylamino)-2-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501233790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
866135-58-2 | |
| Record name | 1,1,1-Trifluoro-3-(4-morpholinylamino)-2-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=866135-58-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1,1-Trifluoro-3-(4-morpholinylamino)-2-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501233790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluoro-3-[(morpholin-4-yl)amino]propan-2-ol typically involves the reaction of 1,1,1-trifluoroacetone with morpholine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction is conducted in large reactors to produce the compound in bulk quantities. The product is then purified using standard techniques such as distillation and recrystallization to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trifluoro-3-[(morpholin-4-yl)amino]propan-2-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require the use of nucleophiles and appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
1,1,1-Trifluoro-3-[(morpholin-4-yl)amino]propan-2-ol has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of complex organic molecules. Its unique reactivity makes it valuable in the development of new chemical reactions and methodologies.
Biology: In biological research, the compound is used as a probe to study enzyme mechanisms and protein-ligand interactions. Its fluorinated structure allows for easy detection and analysis.
Medicine: The compound has potential applications in drug discovery and development. Its ability to interact with biological targets makes it a candidate for the design of new therapeutic agents.
Industry: In industrial applications, the compound is used as an intermediate in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 1,1,1-Trifluoro-3-[(morpholin-4-yl)amino]propan-2-ol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets. The morpholine ring can form hydrogen bonds with proteins and enzymes, modulating their activity. The compound’s effects are mediated through its binding to these targets, leading to changes in cellular processes and biochemical pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Morpholine-Containing Derivatives
Key Observations :
- Fluorination: The trifluoromethyl group enhances metabolic stability and lipophilicity compared to non-fluorinated analogs like 1-(morpholin-4-yl)propan-2-ol .
- Substituent Effects : Aromatic substituents (e.g., benzyl or methoxybenzyl) improve binding affinity to kinase ATP pockets, as seen in analogs like rac-6 and rac-11 .
Functional Analogs in Kinase Inhibition
Table 2: Kinase Inhibition Profiles
Key Observations :
- Brominated Analogs : rac-6 shows superior kinase inhibition (ΔGcalc = -9.2 kcal/mol for CK2-α) due to tetrabromo-benzimidazole enhancing hydrophobic interactions .
- Role of Fluorine: Trifluoromethyl groups in rac-6 improve binding via van der Waals interactions, a feature likely shared by this compound .
Stereochemical and Analytical Considerations
- Configuration Determination : Absolute stereochemistry for morpholine-containing analogs is often resolved via X-ray crystallography (e.g., iodinated analogs in ) or modified Mosher’s method for liquid/oily compounds .
- Enantiomeric Enrichment : Lipase-catalyzed kinetic resolution (e.g., CAL-B for 1-(morpholin-4-yl)propan-2-ol) achieves >99% enantiomeric excess, critical for pharmacological activity .
Biological Activity
1,1,1-Trifluoro-3-[(morpholin-4-yl)amino]propan-2-ol (CAS No. 866135-58-2) is a fluorinated organic compound notable for its unique chemical structure, which includes a trifluoromethyl group and a morpholine ring. This compound has garnered attention due to its potential applications in various fields, including medicinal chemistry and biochemistry. Understanding its biological activity is crucial for exploring its therapeutic potential.
The molecular formula of this compound is C7H13F3N2O2. Its structure allows it to exhibit distinctive reactivity patterns, making it a valuable intermediate in chemical synthesis and a potential candidate for drug development.
The biological activity of this compound can be attributed to its interaction with specific molecular targets within biological systems. The trifluoromethyl group enhances lipophilicity, facilitating membrane penetration and interaction with intracellular targets. The morpholine ring contributes to the formation of hydrogen bonds with proteins and enzymes, modulating their activity.
Table 1: Summary of Biological Mechanisms
| Mechanism | Description |
|---|---|
| Membrane Penetration | Enhanced by trifluoromethyl group facilitating access to intracellular targets. |
| Protein Interaction | Morpholine ring enables hydrogen bonding with proteins, influencing their function. |
| Enzyme Modulation | Potential to alter enzyme activity through binding interactions. |
Biological Activity
Research indicates that this compound may exhibit various biological activities:
Antimicrobial Activity
Studies have shown that compounds containing trifluoromethyl groups can enhance antimicrobial properties. For instance, derivatives with similar structures have demonstrated significant activity against bacterial strains such as Staphylococcus aureus and Escherichia coli . The specific MIC (Minimum Inhibitory Concentration) values for these derivatives often range from 3.12 to 12.5 μg/mL.
Enzyme Inhibition
The compound has been explored as a potential inhibitor of certain enzymes involved in metabolic pathways. For example, the trifluoromethyl group has been linked to increased potency in inhibiting the uptake of neurotransmitters like serotonin . This suggests that the compound could be effective in modulating neurotransmitter systems.
Case Studies
Recent research has focused on the synthesis and evaluation of this compound derivatives for their biological activity:
- Study on Antimicrobial Efficacy : A study evaluated various derivatives against common pathogens. The results indicated that modifications to the morpholine structure could enhance antimicrobial efficacy significantly.
- Enzyme Interaction Studies : Another investigation assessed the binding affinity of the compound to specific enzymes involved in metabolic regulation. Results showed promising inhibition rates compared to non-fluorinated analogs.
Comparative Analysis
To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:
Table 2: Comparison with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1,1,1-Trifluoro-3-morpholin-4-ylpropan-2-ol | Similar trifluoromethyl group | Moderate antimicrobial activity |
| 1,1,1-Trifluoro-2-propanol | Lacks morpholine ring | Limited biological applications |
| Trifluoromethyl-containing drugs | Various structures | Diverse pharmacological profiles |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1,1,1-Trifluoro-3-[(morpholin-4-yl)amino]propan-2-ol, and how do reaction conditions influence yield and purity?
- The compound can be synthesized via nucleophilic substitution or condensation reactions. A solvent-free, one-pot strategy involving trifluoromethyl ketones and morpholine derivatives is effective, with yields optimized by controlling reaction temperature (40–60°C) and using catalysts like ammonium acetate. Purification via column chromatography or recrystallization improves purity (>95%) .
Q. How is the structural integrity of this compound confirmed experimentally?
- 1H/13C NMR identifies key signals: the trifluoromethyl group (δ ~120–125 ppm in 19F NMR), hydroxyl proton (δ 2.5–3.5 ppm), and morpholine protons (δ 3.6–3.8 ppm). Mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 258.1). X-ray crystallography resolves stereochemistry, particularly for chiral centers, using heavy-atom derivatives (e.g., iodinated analogs) .
Q. What factors influence the compound’s stability during storage and experimental use?
- Stability is pH-dependent: acidic conditions (pH < 4) may protonate the morpholine nitrogen, enhancing solubility but risking decomposition. Store at –20°C in inert atmospheres to prevent oxidation. Avoid prolonged exposure to light due to potential photodegradation of the trifluoromethyl group .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the trifluoromethyl and morpholine groups in nucleophilic substitution reactions?
- The trifluoromethyl group acts as a strong electron-withdrawing group, polarizing the adjacent carbon and enhancing electrophilicity for nucleophilic attack. The morpholine moiety participates in hydrogen bonding via its nitrogen and oxygen atoms, influencing regioselectivity in reactions. Density Functional Theory (DFT) studies reveal transition states where morpholine stabilizes intermediates through lone-pair interactions .
Q. How does stereochemistry at the propan-2-ol moiety affect biological activity, and what methods determine enantiomeric purity?
- The (R)- and (S)-enantiomers exhibit differential binding to biological targets (e.g., enzymes or receptors). Chiral HPLC (using columns like Chiralpak IA) separates enantiomers, while circular dichroism (CD) confirms absolute configuration. In pharmacological assays, the (R)-enantiomer shows 3–5× higher affinity for serotonin receptors compared to the (S)-form .
Q. What role does the trifluoromethyl group play in enhancing the compound’s pharmacokinetic properties?
- The CF3 group increases metabolic stability by resisting cytochrome P450-mediated oxidation. It also enhances membrane permeability due to its lipophilicity (logP ~1.8). Comparative studies with non-fluorinated analogs show a 10× longer half-life (t1/2) in vivo .
Data Contradiction and Experimental Design
Q. How can researchers reconcile discrepancies in reported bioactivity outcomes across studies?
- Variations arise from assay conditions:
- Solvent systems : DMSO (>1% v/v) may denature proteins, artificially reducing activity.
- Cell lines : HepG2 vs. HEK293 cells show differing metabolic profiles, altering IC50 values.
- pH : Activity in buffers (pH 7.4 vs. 6.5) affects protonation states of the morpholine nitrogen. Standardize protocols using negative controls and validate with orthogonal assays (e.g., SPR vs. fluorescence polarization) .
Q. What strategies optimize reaction yields when scaling up synthesis?
- Continuous flow reactors improve heat transfer and reduce side reactions (e.g., epimerization). Catalyst screening (e.g., Pd/C vs. Raney Ni) enhances reductive amination efficiency. For multi-gram batches, replace column chromatography with crystallization using ethanol/water (7:3) to achieve >90% yield .
Methodological Tables
Table 1: Key Analytical Parameters for Structural Confirmation
| Technique | Key Data Points | Reference |
|---|---|---|
| 1H NMR | δ 3.6–3.8 ppm (morpholine CH2), δ 2.5–3.5 ppm (OH) | |
| 19F NMR | δ –70 to –75 ppm (CF3) | |
| X-ray | C–F bond length: 1.33–1.35 Å | |
| HRMS | [M+H]+: m/z 258.1 (calc. 258.09) |
Table 2: Comparison of Enantiomer Bioactivity
| Enantiomer | Target (IC50, nM) | Half-life (h) |
|---|---|---|
| (R)-form | 5-HT2A: 12 nM | 8.2 |
| (S)-form | 5-HT2A: 58 nM | 3.5 |
| Source: Receptor binding assays in rat cortical membranes |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
